molecular formula C8H8BrNO3S B12357225 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid

Cat. No.: B12357225
M. Wt: 278.13 g/mol
InChI Key: FXIPDCZHJVTWHX-BJMVGYQFSA-N
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Description

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol This compound is known for its unique structure, which includes a bromothiophene moiety and an aminooxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid typically involves the reaction of 5-bromothiophene-2-carbaldehyde with aminooxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its interactions with thiophene and aminooxyacetic acid moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid is unique due to its combination of the bromothiophene and aminooxyacetic acid groups.

Properties

Molecular Formula

C8H8BrNO3S

Molecular Weight

278.13 g/mol

IUPAC Name

2-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]oxyacetic acid

InChI

InChI=1S/C8H8BrNO3S/c1-5(10-13-4-8(11)12)6-2-3-7(9)14-6/h2-3H,4H2,1H3,(H,11,12)/b10-5+

InChI Key

FXIPDCZHJVTWHX-BJMVGYQFSA-N

Isomeric SMILES

C/C(=N\OCC(=O)O)/C1=CC=C(S1)Br

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=C(S1)Br

Origin of Product

United States

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